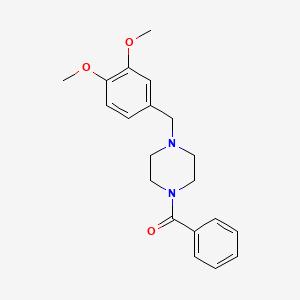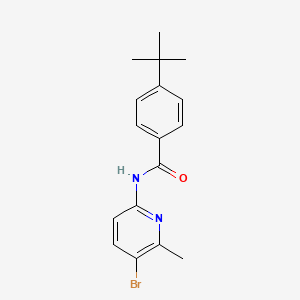![molecular formula C15H21N3O2S B5873333 N-cyclopentyl-2-[(4-methoxyphenyl)acetyl]hydrazinecarbothioamide](/img/structure/B5873333.png)
N-cyclopentyl-2-[(4-methoxyphenyl)acetyl]hydrazinecarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopentyl-2-[(4-methoxyphenyl)acetyl]hydrazinecarbothioamide, also known as CPAHC, is a chemical compound that has been widely studied for its potential use in scientific research. This compound is a thiosemicarbazone derivative, which means it contains a hydrazinecarbothioamide group and a substituted phenyl group. CPAHC has been shown to have a variety of biochemical and physiological effects, and its mechanism of action is of great interest to researchers.
Mécanisme D'action
The mechanism of action of N-cyclopentyl-2-[(4-methoxyphenyl)acetyl]hydrazinecarbothioamide is not fully understood, but studies have shown that it may inhibit the activity of enzymes involved in DNA synthesis and repair. This could explain its potential use as an anticancer agent, as cancer cells rely heavily on DNA synthesis and repair for their rapid growth. N-cyclopentyl-2-[(4-methoxyphenyl)acetyl]hydrazinecarbothioamide may also disrupt the function of mitochondria, leading to cell death.
Biochemical and Physiological Effects:
N-cyclopentyl-2-[(4-methoxyphenyl)acetyl]hydrazinecarbothioamide has been shown to have a variety of biochemical and physiological effects. Studies have shown that it can induce oxidative stress and DNA damage in cancer cells, leading to apoptosis. N-cyclopentyl-2-[(4-methoxyphenyl)acetyl]hydrazinecarbothioamide has also been shown to have antiparasitic activity, inhibiting the growth of Leishmania parasites. In addition, N-cyclopentyl-2-[(4-methoxyphenyl)acetyl]hydrazinecarbothioamide has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-cyclopentyl-2-[(4-methoxyphenyl)acetyl]hydrazinecarbothioamide in lab experiments is its relatively simple synthesis method, which allows for large quantities of the compound to be produced. N-cyclopentyl-2-[(4-methoxyphenyl)acetyl]hydrazinecarbothioamide has also been shown to have low toxicity in vitro, making it a safer option for use in lab experiments. However, one limitation of using N-cyclopentyl-2-[(4-methoxyphenyl)acetyl]hydrazinecarbothioamide is its limited solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are many potential future directions for research on N-cyclopentyl-2-[(4-methoxyphenyl)acetyl]hydrazinecarbothioamide. One area of interest is its potential use in combination therapies for cancer treatment. Studies have shown that N-cyclopentyl-2-[(4-methoxyphenyl)acetyl]hydrazinecarbothioamide can enhance the effectiveness of other anticancer agents when used in combination. Additionally, further research is needed to fully understand the mechanism of action of N-cyclopentyl-2-[(4-methoxyphenyl)acetyl]hydrazinecarbothioamide and its potential use in treating other diseases, such as parasitic infections and inflammatory diseases. Finally, optimizing the synthesis method of N-cyclopentyl-2-[(4-methoxyphenyl)acetyl]hydrazinecarbothioamide to improve yield and purity could also be an area of future research.
Méthodes De Synthèse
N-cyclopentyl-2-[(4-methoxyphenyl)acetyl]hydrazinecarbothioamide can be synthesized using a variety of methods, but one commonly used method involves the reaction of 4-methoxybenzoylhydrazine and cyclopentanone with thiosemicarbazide. The resulting product is then purified through recrystallization. This synthesis method has been optimized to produce high yields of N-cyclopentyl-2-[(4-methoxyphenyl)acetyl]hydrazinecarbothioamide with good purity.
Applications De Recherche Scientifique
N-cyclopentyl-2-[(4-methoxyphenyl)acetyl]hydrazinecarbothioamide has been studied for its potential use in a variety of scientific research applications. One area of interest is its use as a potential anticancer agent. Studies have shown that N-cyclopentyl-2-[(4-methoxyphenyl)acetyl]hydrazinecarbothioamide can induce apoptosis in cancer cells, making it a promising candidate for further research in this area. N-cyclopentyl-2-[(4-methoxyphenyl)acetyl]hydrazinecarbothioamide has also been studied for its potential use in treating parasitic infections, such as leishmaniasis.
Propriétés
IUPAC Name |
1-cyclopentyl-3-[[2-(4-methoxyphenyl)acetyl]amino]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2S/c1-20-13-8-6-11(7-9-13)10-14(19)17-18-15(21)16-12-4-2-3-5-12/h6-9,12H,2-5,10H2,1H3,(H,17,19)(H2,16,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZPDGDLMDGQVLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NNC(=S)NC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,6-dimethyl-1-(1-propylbutyl)-1H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B5873260.png)



![1-[(4-ethylphenoxy)acetyl]pyrrolidine](/img/structure/B5873284.png)
![N-{[ethyl(phenyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5873288.png)

![4-(3-nitrophenyl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline](/img/structure/B5873305.png)
![N'-(tert-butyl)-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-isopropylurea](/img/structure/B5873319.png)
![1-{[1-(2-thienylsulfonyl)-4-piperidinyl]carbonyl}indoline](/img/structure/B5873324.png)

![3,4-dimethylphenyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B5873330.png)
